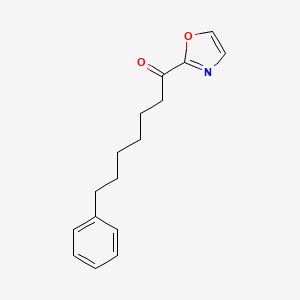1-(Oxazol-2-yl)-7-phenylheptan-1-one
CAS No.:
Cat. No.: VC14572638
Molecular Formula: C16H19NO2
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H19NO2 |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | 1-(1,3-oxazol-2-yl)-7-phenylheptan-1-one |
| Standard InChI | InChI=1S/C16H19NO2/c18-15(16-17-12-13-19-16)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,12-13H,1-2,4,7-8,11H2 |
| Standard InChI Key | GWMQJJIAUUBGNE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=CO2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(Oxazol-2-yl)-7-phenylheptan-1-one (C17H21NO2; MW 271.35 g/mol) consists of:
-
A heptanoyl backbone (7-carbon chain) with a phenyl group at the terminal (ω) position.
-
An oxazol-2-yl group attached via a ketone moiety at the sn-1 position.
-
Substituent variability at the oxazole’s 5-position (e.g., methyl groups in derivatives like 1-(5-methyl-1,3-oxazol-2-yl)-7-phenylheptan-1-one) .
Table 1: Key Physicochemical Properties
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of α-ketoheterocycles like 1-(oxazol-2-yl)-7-phenylheptan-1-one typically involves:
-
Nitrile intermediate formation: 2-Hydroxy-7-phenylheptanenitrile is generated via nucleophilic substitution of 6-phenylhexan-1-ol .
-
Cyclization: Reaction with hydroxylamine derivatives (e.g., 2-amino-3-hydroxypyridine) under acidic conditions forms the oxazole ring .
-
Oxidation: The secondary alcohol is oxidized to a ketone using agents like Dess-Martin periodinane .
Critical Reaction Steps
-
Imidate formation: Ethanol and acetyl chloride generate an imidate intermediate, facilitating cyclization .
-
Solvent selection: Dry ethanol and chloroform ensure optimal yield by minimizing hydrolysis .
Structure-Activity Relationships (SAR)
Heterocyclic Scaffold Optimization
Studies on DAGLα inhibitors reveal that:
-
Oxazolo[4,5-b]pyridine scaffolds (e.g., LEI104) exhibit superior potency (pIC50 > 8) compared to benzoxazole or benzimidazole analogs .
-
Electron-withdrawing groups at the oxazole’s meta-position enhance electrophilicity of the ketone, promoting covalent interaction with catalytic serine residues .
Aliphatic Chain Effects
-
Chain length: Hexanoyl (C6) chains maximize DAGLα inhibition, while heptanoyl (C7) derivatives like 1-(oxazol-2-yl)-7-phenylheptan-1-one may exhibit reduced potency due to steric hindrance .
-
Phenyl substitution: Distal phenyl groups enhance hydrophobic interactions with DAGLα’s substrate-binding channel .
Table 2: Inhibitory Activity of Structural Analogs
| Compound | DAGLα pIC50 | FAAH pKi | Selectivity |
|---|---|---|---|
| LEI104 (C6 chain) | 8.2 | 9.1 | Low |
| Benzimidazole analog | 6.8 | 5.3 | High |
| 1-(Oxazol-2-yl)-C7* | N/A | N/A | N/A |
| *Predicted based on homologous series . |
Pharmacokinetic Considerations
Lipophilicity and Bioavailability
-
High XLogP3 (4.6): Favors blood-brain barrier penetration but may limit aqueous solubility .
-
Oral bioavailability: Structural analogs demonstrate moderate bioavailability in preclinical models, attributed to esterase-resistant oxazole rings .
Future Directions
-
Selectivity optimization: Introducing bulky substituents at the oxazole’s 5-position (e.g., methyl groups) may reduce FAAH off-target activity .
-
In vivo validation: Testing 1-(oxazol-2-yl)-7-phenylheptan-1-one in models of neurodegeneration (e.g., Alzheimer’s disease) could clarify its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume